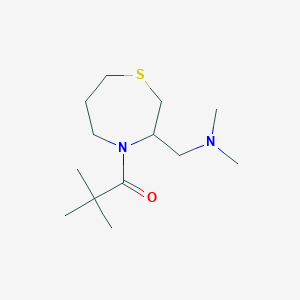

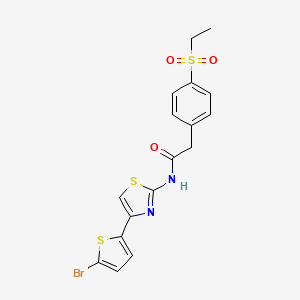

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It seems to contain a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . It also has a dimethylamino group and a dimethylpropanone group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving dimethylamine and other reagents .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

The compound, due to the presence of the dimethylamino group, might be involved in reactions such as Michael additions or copolymerizations .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and refractive index can be determined experimentally .Aplicaciones Científicas De Investigación

Structurally Diverse Compound Synthesis

One significant application of compounds related to "1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one" is in the synthesis of a broad range of structurally diverse libraries. For instance, the use of ketonic Mannich bases derived from acetylthiophene has been pivotal in generating various compounds through alkylation and ring closure reactions, leading to the production of dithiocarbamates, thioethers, and various NH-azole derivatives among others. This breadth of synthesis indicates the compound's versatility in creating pharmacologically relevant structures and potentially new materials with unique properties (G. Roman, 2013).

Pharmacological Applications

In pharmacology, derivatives of the mentioned compound have shown potential across various studies. For example, the synthesis of 1,5-benzothiazepine nucleus containing Mannich bases highlighted their significant anticonvulsant activity, indicating the compound's utility in developing new anticonvulsant drugs with less toxic effects (V. K. Chaudhari et al., 2022). Additionally, compounds have been evaluated for their antidepressant potential, further underscoring the therapeutic relevance of derivatives in treating neurological disorders (J. A. Clark et al., 1979).

Material Science and Chemistry

The compound and its derivatives also find applications in material science and advanced chemistry. The synthesis of pyrrolo[2,1-c][1,4]benzothiazepines and their 3-(dimethylamino)methyl derivatives, which might show significant CNS activity, exemplifies the potential use of these compounds in developing materials or agents with specific biological activities (A. Garofalo et al., 1996).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2OS/c1-13(2,3)12(16)15-7-6-8-17-10-11(15)9-14(4)5/h11H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURIPCUOHKPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCSCC1CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2,2-dimethylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)

![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)

![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)

![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)